molecular formula C32H34O9 B1180838 Toddalosin CAS No. 137182-37-7

Toddalosin

Cat. No.: B1180838
CAS No.: 137182-37-7
M. Wt: 562.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toddalosin involves the extraction from the stems of Toddalia asiatica. The process typically includes the following steps:

    Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.

    Isolation: The extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

    Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC).

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up with appropriate modifications to equipment and solvent volumes.

Chemical Reactions Analysis

Types of Reactions: Toddalosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro this compound.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Toddalosin has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Toddalolactone: Another compound isolated from Toddalia asiatica with similar biological activities.

    Ulopterol: A compound from Coleonema album with comparable structural features and biological properties.

Uniqueness: Toddalosin is unique due to its specific biscoumarin structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIERORKAMAIV-FWEOMDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Toddalosin and where is it found?

A1: this compound is a biscoumarin, a type of natural product characterized by a dimeric structure of two coumarin units. [, , ] It was first isolated from the root bark of the Toddalia asiatica plant, also known as T. aculeata. [] This plant has a history of use in traditional medicine. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not specify the molecular formula or weight of this compound, they do mention that its structure was elucidated using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, revealing the arrangement of atoms and bonds. Further research in chemical databases or publications focusing on natural product chemistry would be needed to obtain the molecular formula, weight, and spectroscopic data (NMR, IR, Mass Spectrometry) of this compound.

Q3: What other compounds are found alongside this compound in Toddalia asiatica?

A3: Research indicates that Toddalia asiatica contains a rich profile of chemical compounds beyond this compound. These include other coumarins like toddaculin, coumurrayin, toddanone, and toddasin, as well as alkaloids such as chelerythrine and skimmianine. [, ] The presence of these diverse compounds highlights the potential of Toddalia asiatica as a source of bioactive molecules.

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